![molecular formula C17H15N3O5S B2894917 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate CAS No. 896312-07-5](/img/structure/B2894917.png)
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
- A study on the synthesis techniques involving similar compounds describes the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate to synthesize related triazole-carboxylate derivatives. This process includes oxidation and treatment steps to achieve the desired compounds, suggesting a methodological approach to synthesizing complex molecules (Pokhodylo & Obushak, 2019).
- Another study focuses on reactive properties and biological evaluation of Schiff bases containing triazole and pyrazole rings. This research provides insight into the antioxidant and α-glucosidase inhibitory activities of these compounds, indicating potential applications in medicinal chemistry (Pillai et al., 2019).
Biological Applications and Evaluations
- Research into biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 yielded new glucosidated compounds, demonstrating the microbial culture's potential to generate mammalian metabolites of related analogs. This suggests applications in pharmacological and toxicological studies (Hsu et al., 2007).
- A study on the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives showed significant antibacterial activities against various strains. This highlights the potential of such compounds in developing new antibacterial agents (Mohamed, 2007).
Mécanisme D'action
Target of Action
The compound “[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate” is a complex molecule that likely interacts with multiple targets. The 1,2,4-triazole moiety is known to bind to a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Biochemical Pathways
For instance, it could potentially influence pathways related to antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Pharmacokinetics
It is known that the ability of hydrogen bond accepting and donating characteristics of the 1,2,4-triazole core can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Given the known biological activities of 1,2,4-triazole derivatives, it is likely that this compound could have a range of effects, potentially including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, has led to considerable environmental pollution, which can affect the efficacy of this compound .
Propriétés
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-20-10-18-19-17(20)26-9-13-7-14(21)15(8-24-13)25-16(22)11-3-5-12(23-2)6-4-11/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDIWRSFWFANJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

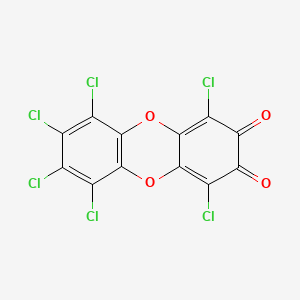
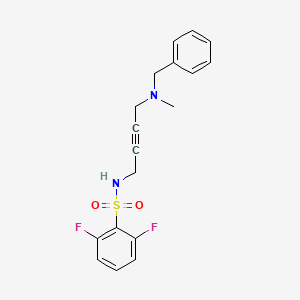
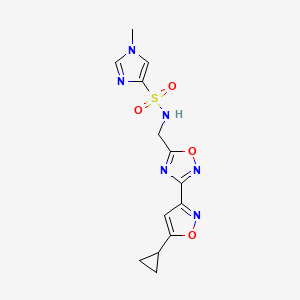
![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid](/img/structure/B2894840.png)
![tert-butyl N-[3-({1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}oxy)propyl]carbamate](/img/structure/B2894841.png)
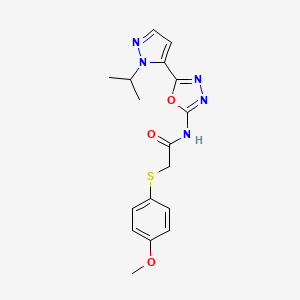
![1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894845.png)

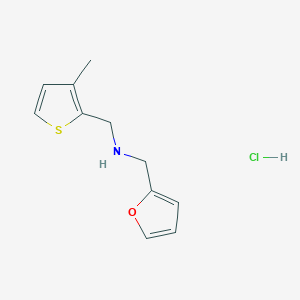
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2894848.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2894850.png)
![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride](/img/structure/B2894852.png)
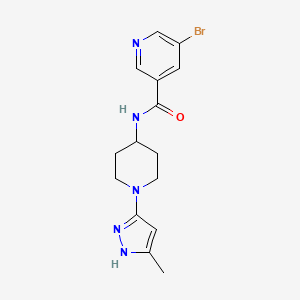
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2894857.png)